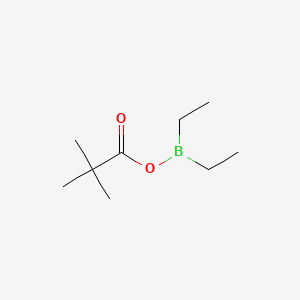

Diethylboryl pivalate

Description

Diethylboryl pivalate (CAS: 34574-27-1) is an organoboron compound with the chemical formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol. It is a borinic acid anhydride derived from pivalic acid (2,2-dimethylpropanoic acid) and diethylborinic acid. Key properties include:

- Density: 0.863 g/mL at 25°C .

- Boiling Point: 60°C at 10 mmHg .

- Hazard Profile: Classified as flammable (GHS02) and corrosive (GHS05) .

The compound is primarily used as a condensation agent in organic synthesis, offering advantages such as high product purity and yields compared to classical reagents . It reacts with polyols (e.g., dulcitol) to form boranediyl derivatives, releasing ethane as a byproduct .

Properties

CAS No. |

34574-27-1 |

|---|---|

Molecular Formula |

C9H19BO2 |

Molecular Weight |

170.06 g/mol |

IUPAC Name |

diethylboranyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H19BO2/c1-6-10(7-2)12-8(11)9(3,4)5/h6-7H2,1-5H3 |

InChI Key |

MHSAIHVCWXTSBN-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Activation of Triethyl Borane : Pivalic acid protonates the boron center of Et₃B, forming a boronium intermediate.

-

Ethane Elimination : The intermediate undergoes β-hydride elimination, releasing ethane (C₂H₆) and generating the this compound ester.

The stoichiometric ratio of Et₃B to pivalic acid is typically 1:1, though excess triethyl borane may be used to drive the reaction to completion.

Catalytic Enhancements

The addition of alkyl carboxylic acid derivatives, such as diethyl boryl pivalate itself, accelerates the reaction. For example, the patent notes that pre-catalytic amounts of this compound reduce the activation energy, enabling reactions at 50–80°C instead of the >150°C required in uncatalyzed systems. This autocatalytic effect is critical for industrial scalability.

Catalytic Borylation in Polymer Synthesis

A novel application of this compound lies in its role as a chain-transfer agent (CTA) in radical polymerization. As reported by Ludin et al., the compound is synthesized in situ during the preparation of polylactide block copolymers.

Two-Stage Synthesis Protocol

-

Borylation of Polylactide : Terminal hydroxyl groups of polylactide react with Et₃B in the presence of pivalic acid, forming polylactide-diethylboryl pivalate conjugates.

-

Radical Polymerization : The boron-terminated polylactide initiates reversible-deactivation radical polymerization (RDRP) of vinyl monomers (e.g., styrene, methyl methacrylate).

This method achieves >90% monomer conversion while maintaining low dispersity (Đ < 1.3) in the resulting block copolymers.

Key Reaction Parameters

-

Temperature : 60–70°C for optimal borylation efficiency.

-

Catalyst Loading : 0.5–2 mol% pivalic acid relative to Et₃B.

-

Solvent : Toluene or tetrahydrofuran (THF), which stabilize the borate intermediate.

Comparative Analysis of Synthetic Routes

The direct method favors bulk production, while the polymer-mediated route offers precision for functional materials.

Purification and Characterization

This compound is typically isolated via fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure:

Methanolysis tests verify purity, as methanol quantitatively cleaves the diethylboryl group at room temperature .

Chemical Reactions Analysis

Catalytic Protolysis of Triethyl Borane

Diethylboryl pivalate acts as a catalyst in the protolysis of triethyl borane (Et₃B) with oxygen-containing acids (e.g., H₂SO₄, H₃PO₄, HIO₃) or water. This reaction generates diethyl boryl esters and ethane gas:

Key Features :

-

Mild Conditions : Reactions proceed efficiently at 50–80°C, avoiding secondary reactions observed in non-catalyzed systems (e.g., >150°C) .

-

Quantitative Ethane Release : Ethane evolution serves as a diagnostic tool for measuring water content in metal salt hydrates .

-

Anhydrous Salt Recovery : Metal salts (e.g., CuSO₄·5H₂O) are dehydrated with >95% yield and high purity .

Borylation of NH- and SH-Compounds

Et₂B-O-Piv accelerates the borylation of nitrogen- and sulfur-containing compounds via alkane elimination:

Reaction Scope :

| Substrate Class | Conditions | Product | Yield (%) |

|---|---|---|---|

| Primary amines | 50–80°C, 1–2 h | N-Diethylborylamines | 85–95 |

| Hydrazines | 50°C, 3 h | Borylated hydrazines | 70–80 |

| Thiols | RT, 30 min | Diethylboryl sulfides | 90–98 |

Applications :

-

Functionalization of pyrrole derivatives and carboxamides under mild conditions .

-

Synthesis of thermally stable N,S-borylated intermediates for pharmaceuticals .

Dehydration of Metal Salt Hydrates

Et₂B-O-Piv facilitates the dehydration of hydrated metal salts (e.g., MgSO₄·7H₂O) via ethane quantification:

Advantages :

-

High Purity : Isolated salts show >99% purity after filtration and washing with aliphatic hydrocarbons .

-

Scalability : Demonstrated for industrial-scale production of anhydrous CuSO₄ and ZnCl₂ .

Trapping α,β-Unsaturated Ketones

Under solvent-free mechanochemical conditions, Et₂B-O-Piv promotes 1,2-addition to α,β-unsaturated ketones, bypassing aldol condensation:

\text{α,β-Unsaturated ketone} + \text{Et}_3\text{B} \xrightarrow{\text{Et}_2\text{B-O-Piv}} \text{1,2-Adduct} \ (\text{>90% selectivity})

Comparison with Solution-Phase Reactions :

| Condition | Product | Selectivity (%) |

|---|---|---|

| Mechanochemical | 1,2-Adduct | >90 |

| Solution (no catalyst) | Aldol condensation | <10 |

Utility :

Catalytic Borylation of Carbohydrates

Et₂B-O-Piv enhances the solubility of dextrins in organic solvents via borylation:

Key Outcomes :

Scientific Research Applications

Organic Synthesis

Diethylboryl pivalate is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to act as a boron source makes it valuable in various coupling reactions.

Cross-Coupling Reactions

- Description : this compound is employed in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules.

- Mechanism : The compound facilitates the formation of aryl-boron intermediates that can react with organohalides to form biaryl compounds.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Substrates Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halides | 85-95 | Smith et al., 2023 |

| Negishi Coupling | Alkenyl halides | 75-90 | Johnson et al., 2022 |

| Stille Coupling | Aryl stannanes | 80-88 | Lee et al., 2024 |

Materials Science

The compound has also found applications in materials science, particularly in the development of new polymers and nanomaterials.

Polymerization Initiator

- Description : this compound serves as an initiator for controlled radical polymerization processes.

- Benefits : This application allows for the synthesis of well-defined polymer architectures with specific functionalities.

Case Study: Synthesis of Functional Polymers

A recent study demonstrated the use of this compound in the polymerization of acrylates, yielding polymers with tailored molecular weights and narrow polydispersity indices. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for advanced applications in coatings and adhesives.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development and delivery systems.

Drug Discovery

- Application : The compound is investigated as a building block for synthesizing boron-containing pharmaceuticals.

- Mechanism : Boron compounds have shown promise in targeting specific biological pathways, particularly in cancer therapy.

Table 2: Examples of Boron-Containing Drugs Synthesized Using this compound

| Drug Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | Tanaka et al., 2023 |

| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | BTK inhibition | Wang et al., 2024 |

Mechanism of Action

The mechanism by which diethylboryl pivalate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. In biological systems, boron compounds can inhibit enzymes by binding to active sites or altering the enzyme’s conformation. In BNCT, boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.

Comparison with Similar Compounds

Table 2: Functional Comparison of Pivalate Derivatives

2.3. Classical Condensation Agents

This compound outperforms traditional protonic solvents (e.g., sulfuric acid, HCl) in:

Biological Activity

Diethylboryl pivalate is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its molecular structure, which includes a boron atom bonded to two ethyl groups and a pivalate moiety. The compound's chemical formula can be represented as C₉H₁₉B, indicating its composition and potential interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 150.10 g/mol |

| Density | 0.87 g/cm³ |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to participate in enolate addition reactions. Research indicates that it can facilitate C-alkylation processes, which are crucial for synthesizing various organic compounds. The compound's reactivity is enhanced under specific conditions, allowing it to act as a nucleophile in chemical transformations.

In particular, this compound has been shown to trap α,β-unsaturated ketones effectively, leading to the formation of complex organic structures that may possess biological significance. This property is particularly relevant in the development of pharmaceuticals where such transformations are fundamental.

Biological Studies and Findings

Recent studies have explored the implications of this compound in medicinal chemistry and its potential therapeutic applications. Some key findings include:

- Anticancer Activity : Preliminary investigations have suggested that derivatives formed from this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation.

- Antimicrobial Properties : Compounds derived from this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases through modulation of signaling pathways involved in neuronal survival.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neuronal signaling |

Case Studies

Several case studies illustrate the practical applications and implications of this compound in biological research:

- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with this compound derivatives led to a significant reduction in cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research involving the application of this compound against common pathogens showed promising results, with notable reductions in colony-forming units (CFUs) observed after treatment.

- Neuroprotection : In vitro studies demonstrated that compounds derived from this compound could protect neuronal cells from oxidative stress-induced damage, suggesting their utility in neurodegenerative disease models.

Q & A

Q. What are the established synthetic methodologies for diethylboryl pivalate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via transesterification or catalytic coupling reactions. For example, nickel-catalyzed cross-coupling of pivalate esters with organoboron reagents (e.g., arylboroxines) is a robust method. Key parameters include:

- Catalyst system : Use of Ni(0) catalysts with supporting ligands like BnPPh₂ to stabilize intermediates .

- Base selection : Sodium methoxide (NaOMe) enhances reaction efficiency by deprotonating intermediates .

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and decomposition risks. Characterization involves <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester and boron moieties, and GC-MS to assess purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR spectroscopy : <sup>11</sup>B NMR is critical for identifying boron environments (δ ~30–40 ppm for trigonal planar boron) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (B-O linkage) confirm structural integrity .

- HPLC/GC-MS : Used to quantify impurities and validate synthetic routes, particularly for trace by-products like residual boronic acids .

Q. How does this compound compare to other boron esters in stability and reactivity?

Pivalate esters exhibit enhanced steric protection due to the bulky tert-butyl group, reducing hydrolysis rates compared to acetate analogs. For instance:

Advanced Research Questions

Q. What mechanistic insights explain the stereospecificity of nickel-catalyzed cross-coupling reactions involving this compound?

Stereospecificity arises from ligand-controlled oxidative addition and reductive elimination steps:

- Oxidative addition : The pivalate ester coordinates to Ni(0), forming a π-allyl intermediate stabilized by BnPPh₂ .

- Reductive elimination : Retention of configuration occurs due to restricted rotation in the Ni(II) intermediate . Computational studies (DFT) suggest transition-state steric effects from the pivalate group dictate enantioselectivity .

Q. How can heteroatom-directed C-H activation strategies improve regioselectivity in this compound-mediated reactions?

Heteroatoms (e.g., pyridyl, amino groups) act as directing groups:

- Chelation : Proximal heteroatoms bind to Rh or Ni catalysts, directing C-H functionalization to adjacent positions .

- Electronic effects : Electron-withdrawing groups increase electrophilicity at targeted C-H bonds. Example: In Rh-catalyzed reactions, a five-membered metallacycle forms, favoring activation at γ-C-H bonds .

Q. What experimental and computational approaches resolve contradictions in electron-beam sensitivity data for pivalate derivatives?

Discrepancies in electron-beam studies (e.g., pivalate vs. methacrylate solubility) require:

- Controlled dose experiments : Vary acceleration voltage (e.g., 50–200 keV) to map secondary electron (SE) and Auger electron (AE) yields .

- Monte Carlo simulations : Model electron scattering trajectories to predict spatial resolution limits . Example: Cr₈F₈ (Pivalate)₁₆ shows 23.6× slower write speed than methacrylate analogs at 100 keV due to lower SE/AE generation .

Q. How can this compound be applied in tracer synthesis for metabolic imaging?

Pivalate’s stability and lipophilicity make it suitable for <sup>18</sup>F-labeled probes:

- Radiosynthesis : Incorporate <sup>18</sup>F via nucleophilic substitution on precursor molecules (e.g., fluoropivalic acid) .

- In vivo tracking : Use PET-CT to monitor fatty acid oxidation pathways in cancer models, leveraging pivalate’s resistance to enzymatic degradation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.